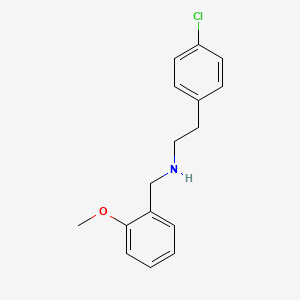

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a 4-chlorophenyl group and a 2-methoxybenzyl group attached to an ethanamine backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-methoxybenzylamine.

Reductive Amination: The 4-chlorobenzaldehyde is reacted with 2-methoxybenzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction forms the intermediate Schiff base, which is subsequently reduced to yield the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological and psychiatric disorders.

Industry: It is used in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-chlorophenyl)-N-(2-methoxyphenyl)ethanamine

- 2-(4-chlorophenyl)-N-(2-hydroxybenzyl)ethanamine

- 2-(4-chlorophenyl)-N-(2-ethoxybenzyl)ethanamine

Uniqueness

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine is unique due to the presence of both the 4-chlorophenyl and 2-methoxybenzyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for distinct reactivity patterns and potential interactions with biological targets, setting it apart from other similar compounds.

Activité Biologique

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine, commonly referred to as a member of the phenethylamine class, exhibits notable biological activity that has garnered interest in pharmacological and toxicological research. This compound is structurally related to various psychoactive substances, particularly those within the 2C family of drugs, which are known for their hallucinogenic properties. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Weight : Approximately 275.79 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain, particularly serotonin and dopamine receptors. Similar compounds in the 2C family have been shown to act as agonists at the 5-HT_2A receptor, leading to alterations in perception and mood.

Key Mechanisms:

- Serotonin Receptor Agonism : The compound likely interacts with serotonin receptors, which can lead to hallucinogenic effects at certain dosages.

- Dopaminergic Activity : There may also be dopaminergic activity that could influence mood and reward pathways.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, including its psychoactive effects and potential therapeutic uses. Below are summarized findings from relevant studies.

Case Studies

- Clinical Presentation : An 18-year-old female presented with symptoms following ingestion of a related compound (25I-NBOMe), which shares structural similarities with this compound. Symptoms included tachycardia, hypertension, and confusion, which were resolved with supportive care .

- Metabolism and Detection : In a study analyzing metabolites of related compounds, urine samples were tested using LC-MS/MS methods, revealing significant concentrations of psychoactive metabolites. This indicates that similar metabolic pathways may be involved for this compound .

Research Findings

Recent studies have highlighted both the therapeutic potential and the risks associated with this compound:

- Therapeutic Potential : Some research suggests that compounds within this class may be explored for their antidepressant or anxiolytic effects due to their serotonergic activity.

- Safety Concerns : The potential for severe adverse reactions necessitates caution. Reports of fatalities linked to similar compounds underscore the importance of understanding dosage and individual variability in response .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13/h2-9,18H,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCXVOWFGAPLMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366353 |

Source

|

| Record name | 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625408-34-6 |

Source

|

| Record name | 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.